N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC20201299
Molecular Formula: C17H20N4O
Molecular Weight: 296.37 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide -](/images/structure/VC20201299.png)
Specification
Molecular Formula | C17H20N4O |
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Molecular Weight | 296.37 g/mol |
IUPAC Name | N-(3-imidazol-1-ylpropyl)-2,3-dimethyl-1H-indole-5-carboxamide |
Standard InChI | InChI=1S/C17H20N4O/c1-12-13(2)20-16-5-4-14(10-15(12)16)17(22)19-6-3-8-21-9-7-18-11-21/h4-5,7,9-11,20H,3,6,8H2,1-2H3,(H,19,22) |
Standard InChI Key | KFJMWVRXLITGOS-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)C(=O)NCCCN3C=CN=C3)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two pharmacologically significant heterocycles: a 1H-indole ring and a 1H-imidazole group. The indole system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with methyl groups at positions 2 and 3. These alkyl substituents enhance the lipophilicity of the indole core, potentially influencing membrane permeability and target binding . At position 5, a carboxamide group (-CONH2) is attached, which contributes hydrogen-bonding capacity and polarity. The propyl chain (C3H6) links the indole to the imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. This spacer balances flexibility and rigidity, allowing optimal positioning of the imidazole for molecular interactions .
Calculated Physicochemical Parameters
Based on structural analogs and computational modeling, the molecular formula of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide is inferred to be C₁₈H₂₂N₄O, yielding a molecular weight of 310.44 g/mol . Key physicochemical properties include:
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logP: Estimated at 2.1–2.5, indicating moderate lipophilicity due to the indole’s aromatic system and methyl groups .
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Hydrogen bond donors/acceptors: Three donors (one from the carboxamide, two from imidazole) and five acceptors (two from imidazole, one from carboxamide, two from indole nitrogen), suggesting moderate solubility in polar solvents .
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Polar surface area (PSA): Approximately 70–75 Ų, aligning with compounds exhibiting moderate blood-brain barrier permeability .
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide likely involves three key components:
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2,3-Dimethyl-1H-indole-5-carboxylic acid: Prepared via Fischer indole synthesis or palladium-catalyzed coupling reactions.
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3-(1H-Imidazol-1-yl)propan-1-amine: Synthesized by alkylating imidazole with 3-bromopropylamine .
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Amide coupling: Connects the indole-carboxylic acid and imidazole-alkylamine using activating agents.
Preparation of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
A modified Fischer indole synthesis could be employed, where phenylhydrazine reacts with 3-methylbutan-2-one under acidic conditions to form the indole core. Subsequent Friedel-Crafts acetylation at position 5 introduces the carboxylic acid group .
Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine
Imidazole is treated with 3-bromopropylamine hydrobromide in the presence of a base (e.g., potassium carbonate) to yield the alkylated product. Purification via column chromatography ensures high purity .
Amide Bond Formation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). Reaction with 3-(1H-imidazol-1-yl)propan-1-amine at room temperature for 12–24 hours affords the final product .
Biological Activity and Mechanism of Action
Heme Oxygenase-1 (HO-1) Inhibition
Structural analogs, such as indole-imidazole hybrids, exhibit potent HO-1 inhibition, a therapeutic target in cancer and inflammatory diseases . For example, compound 4d from PMC8704944 (IC₅₀ = 1.03 μM) shares critical features with the subject compound:
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Indole core: Engages in π-π stacking with hydrophobic residues in the HO-1 active site.
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Imidazole side chain: Coordinates with the heme iron, disrupting enzyme function .
The methyl groups at positions 2 and 3 may enhance binding affinity by filling hydrophobic pockets adjacent to the active site.
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
The compound’s logP (~2.3) and PSA (~72 Ų) predict moderate oral bioavailability (~40–60%) with potential for central nervous system penetration . The propyl spacer may reduce efflux by P-glycoprotein compared to shorter linkers.
Metabolism and Excretion
Hepatic metabolism via cytochrome P450 3A4 is anticipated, with oxidation of the indole methyl groups and imidazole ring. Glucuronidation of the carboxamide may facilitate renal excretion .
Comparative Analysis with Structural Analogs
Future Directions and Research Gaps
While preliminary data on analogs are promising, empirical studies on N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide are urgently needed. Key priorities include:
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In vitro profiling: HO-1 inhibition assays, antimicrobial susceptibility testing.
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In vivo pharmacokinetics: Oral bioavailability and tissue distribution studies in rodent models.
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Toxicology: Acute and chronic toxicity assessments to establish safety margins.
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